Cas no 958778-70-6 (2,2,5,5-tetramethylhexan-1-ol)

2,2,5,5-Tetramethylhexan-1-ol is a branched primary alcohol characterized by its sterically hindered structure, which imparts unique chemical and physical properties. The presence of four methyl groups adjacent to the hydroxyl functionality enhances its stability against oxidation and reduces reactivity under acidic or basic conditions. This compound is particularly valued in synthetic chemistry as an intermediate for producing specialized surfactants, lubricants, and polymer modifiers, where its bulky structure contributes to improved thermal and hydrolytic resistance. Its low volatility and high boiling point make it suitable for high-temperature applications. The alcohol’s defined branching also facilitates controlled functionalization in fine chemical synthesis.
2,2,5,5-tetramethylhexan-1-ol structure
2,2,5,5-tetramethylhexan-1-ol structure
Product Name:2,2,5,5-tetramethylhexan-1-ol
CAS No:958778-70-6
MF:C10H22O
MW:158.281083583832
CID:5844068
PubChem ID:143247
Update Time:2025-05-23

2,2,5,5-tetramethylhexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,5,5-tetramethylhexan-1-ol
    • 958778-70-6
    • 2,2,5,5-Tetramethylhexanol
    • NSC 25939
    • AKOS015366627
    • EN300-1858037
    • SCHEMBL15183667
    • Inchi: 1S/C10H22O/c1-9(2,3)6-7-10(4,5)8-11/h11H,6-8H2,1-5H3
    • InChI Key: HPBXDLRRJJHQRJ-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CCC(C)(C)C

Computed Properties

  • Exact Mass: 158.167065321g/mol
  • Monoisotopic Mass: 158.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

2,2,5,5-tetramethylhexan-1-ol Pricemore >>

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Additional information on 2,2,5,5-tetramethylhexan-1-ol

2,2,5,5-Tetramethylhexan-1-ol: A Comprehensive Overview

2,2,5,5-Tetramethylhexan-1-ol, also known by its CAS number 958778-70-6, is a versatile organic compound that has garnered significant attention in recent years due to its unique properties and wide-ranging applications. This compound belongs to the class of alcohols and is characterized by its branched structure, which contributes to its stability and reactivity in various chemical reactions. The molecule consists of a six-carbon chain with hydroxyl (-OH) group at the first carbon and methyl (-CH3) groups attached to the second and fifth carbons. This structural arrangement not only influences its physical properties but also plays a crucial role in its chemical behavior.

The synthesis of 2,2,5,5-tetramethylhexan-1-ol typically involves multi-step processes that leverage modern organic chemistry techniques. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, making it valuable for applications in pharmaceuticals and fine chemicals. Researchers have also explored green chemistry approaches to synthesize this compound using biocatalysts, which aligns with the growing demand for sustainable chemical manufacturing.

One of the most notable applications of 2,2,5,5-tetramethylhexan-1-ol is in the fragrance industry. Its unique aroma profile makes it an ideal ingredient for perfumes, cosmetics, and personal care products. The compound's ability to retain scent longevity has been extensively studied, with recent research highlighting its compatibility with various fragrance components. Moreover, its solubility properties make it suitable for use in both aqueous and non-aqueous formulations.

In the field of materials science, 2,2,5,5-tetramethylhexan-1-ol has been employed as a precursor for synthesizing advanced polymers and surfactants. Its branched structure facilitates the formation of cross-linked polymer networks with enhanced mechanical properties. Recent studies have demonstrated its potential as a building block for eco-friendly materials that degrade under specific environmental conditions.

The pharmacological properties of 2,2,5,5-tetramethylhexan-1-ol have also been a subject of interest in medical research. Preclinical studies suggest that this compound exhibits anti-inflammatory and antioxidant activities due to its molecular structure. These findings have opened avenues for exploring its therapeutic potential in treating conditions such as neurodegenerative diseases and cardiovascular disorders.

From an environmental perspective, understanding the biodegradation pathways of 2,2,5,5-tetramethylhexan-1-ol is crucial for assessing its ecological impact. Recent research has identified microbial strains capable of efficiently breaking down this compound into non-toxic byproducts. This knowledge is essential for developing waste management strategies that minimize environmental contamination.

In conclusion, 958778-70-6 (2,2,5,5-tetramethylhexan-1-ol) stands out as a multifaceted compound with diverse applications across various industries. Its structural uniqueness coupled with advancements in synthetic methodologies has positioned it as a key player in modern chemistry. As research continues to uncover new properties and applications of this compound,it is poised to play an even more significant role in shaping future innovations.

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